Cas no 69727-07-7 (Cinnamic Acid, P-chloro-.α.-cyano-)

Cinnamic Acid, P-chloro-.α.-cyano- Chemical and Physical Properties
Names and Identifiers
-
- Cinnamic Acid, P-chloro-.α.-cyano-
- (2E)-3-(4-Chlorophenyl)-2-cyanoacrylic acid
- 3-(4-Chlor-phenyl)-2-cyan-acrylsaeure
- 4-Chlor-benzalmalonsaeure-mononitril
- (E)-2-Cyano-3-(naphthalen-2-yl)acrylic Acid
- (2E)-3-(4-Chlorophenyl)-2-cyano-2-propenoic Acid
- 3-(4-chloro-phenyl)-2-cyano-acrylic acid
- trans-3-(4-Chlorophenyl)-2-cyanoprop-2-enoic acid
- (2E)-3-(4-Chlorophenyl)-2-cyanoacrylic acid; 3-(4-Chlor-phenyl)-2-cyan-acrylsaeure; 4-Chlor-benzalmalonsaeure-mononitril; (E)-2-Cyano-3-(naphthalen-2-yl)acrylic Acid; (2E)-3-(4-Chlorophenyl)-2-cyano-2-propenoic Acid; 3-(4-chloro-phenyl)-2-cyano-acrylic acid; trans-3-(4-Chlorophenyl)-2-cyanoprop-2-enoic acid;
- 3-(4-Chlorophenyl)-2-cyano-2-propenoic acid
- 3-(4-Chlorophenyl)-2-cyanoacrylic acid
- p-Chlorobenzylidenecyanoacetic acid
- p-Chloro-α-cyanocinnamic acid
- ClCCA
- NSC 2479
- Z44303386
- 69727-07-7
- SCHEMBL23532040
- EN300-00023
- NSC2479
- 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-
- AKOS002663149
- (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid
- NSC-2479
- Cinnamic acid, p-chloro-.alpha.-cyano-
-
- MDL: MFCD02317172
- Inchi: InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5-
- InChI Key: MXCRRKYUQNHWLJ-VMPITWQZSA-N
- SMILES: C1=CC(=CC=C1C=C(C#N)C(=O)O)Cl
Computed Properties
- Exact Mass: 207.00878
- Monoisotopic Mass: 207.0087061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 2.4
- Topological Polar Surface Area: 61.1Ų
Experimental Properties
- PSA: 61.09
- LogP: 2.33158
Cinnamic Acid, P-chloro-.α.-cyano- Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H312-H332
- Warning Statement: P280-P301+P310
- Hazardous Material transportation number:UN 3439 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 20/21-25
- Safety Instruction: 36/37-45
-
Hazardous Material Identification:
Cinnamic Acid, P-chloro-.α.-cyano- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288741-2.5g |
3-(4-Chlorophenyl)-2-cyanoprop-2-enoic acid |
69727-07-7 | 98% | 2.5g |
¥4633.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288741-5g |
3-(4-Chlorophenyl)-2-cyanoprop-2-enoic acid |
69727-07-7 | 98% | 5g |
¥8802.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288741-10g |
3-(4-Chlorophenyl)-2-cyanoprop-2-enoic acid |
69727-07-7 | 98% | 10g |
¥14439.00 | 2024-05-03 | |
1PlusChem | 1P01CA7E-1g |
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid, E |
69727-07-7 | 95% | 1g |
$178.00 | 2024-04-22 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 94141-100MG |
4-Chloro-α-cyanocinnamic acid |
69727-07-7 | 95.0% | 100mg |
¥2225.02 | 2023-10-20 | |
1PlusChem | 1P01CA7E-250mg |
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid, E |
69727-07-7 | 95% | 250mg |
$111.00 | 2024-04-22 | |
1PlusChem | 1P01CA7E-100mg |
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid, E |
69727-07-7 | 95% | 100mg |
$99.00 | 2024-04-22 | |
1PlusChem | 1P01CA7E-500mg |
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid, E |
69727-07-7 | 95% | 500mg |
$149.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288741-100mg |
3-(4-Chlorophenyl)-2-cyanoprop-2-enoic acid |
69727-07-7 | 98% | 100mg |
¥806.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288741-1g |
3-(4-Chlorophenyl)-2-cyanoprop-2-enoic acid |
69727-07-7 | 98% | 1g |
¥2116.00 | 2024-05-03 |
Cinnamic Acid, P-chloro-.α.-cyano- Related Literature
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A. Cousen J. Chem. Soc. Abstr. 1924 126 i821
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Richard Knochenmuss Analyst 2014 139 147
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G. Ventura,F. Arnesano,C. D. Calvano,F. Palmisano,T. R. I. Cataldi RSC Adv. 2017 7 53658
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Hua-Feng Fei,Wenchun Xie,Qian Wang,Xiyin Gao,Tao Hu,Zhijie Zhang,Zemin Xie RSC Adv. 2014 4 56279
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5. 442. Chlorophyll and related compounds. Part V. The dihydroh?matinic acids and their imidesG. E. Ficken,R. B. Johns,R. P. Linstead J. Chem. Soc. 1956 2280
Additional information on Cinnamic Acid, P-chloro-.α.-cyano-
Recent Advances in the Study of Cinnamic Acid, P-chloro-.α.-cyano- (CAS 69727-07-7): A Comprehensive Research Brief
Cinnamic Acid, P-chloro-.α.-cyano- (CAS 69727-07-7) is a derivative of cinnamic acid that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development and biomedical applications. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in current scientific investigations.
The synthesis of Cinnamic Acid, P-chloro-.α.-cyano- has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and green chemistry approaches to enhance the efficiency of the production process. These methods not only reduce the environmental impact but also ensure the scalability of the compound for industrial applications. The structural characterization of the compound has been confirmed using NMR spectroscopy and mass spectrometry, ensuring its identity and purity for further biological evaluations.
In terms of biological activity, Cinnamic Acid, P-chloro-.α.-cyano- has demonstrated promising results in various in vitro and in vivo studies. Its antimicrobial properties have been particularly noteworthy, with studies showing efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways, making it a potential candidate for the development of novel antimicrobial agents. Additionally, preliminary studies have indicated its potential anti-inflammatory and antioxidant effects, which could be leveraged for therapeutic applications in chronic inflammatory diseases.
Recent research has also explored the pharmacokinetic and toxicological profiles of Cinnamic Acid, P-chloro-.α.-cyano-. Animal studies have shown that the compound exhibits favorable absorption and distribution characteristics, with minimal toxicity at therapeutic doses. These findings are critical for advancing the compound into preclinical and clinical trials. Furthermore, computational modeling and molecular docking studies have provided insights into the compound's interactions with biological targets, aiding in the design of more potent and selective derivatives.
The potential applications of Cinnamic Acid, P-chloro-.α.-cyano- extend beyond antimicrobial and anti-inflammatory therapies. Researchers are investigating its role in cancer treatment, with early studies suggesting its ability to induce apoptosis in certain cancer cell lines. The compound's unique chemical structure allows for modifications that can enhance its specificity and efficacy against various cancer types. Collaborative efforts between chemists, biologists, and pharmacologists are underway to explore these possibilities further.
In conclusion, Cinnamic Acid, P-chloro-.α.-cyano- (CAS 69727-07-7) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its broad-spectrum biological activities, coupled with its favorable pharmacokinetic properties, make it a valuable candidate for further investigation. Future studies should focus on elucidating its precise mechanisms of action, optimizing its therapeutic potential, and exploring its applications in combination therapies. The ongoing research on this compound underscores its significance in addressing current and emerging health challenges.
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